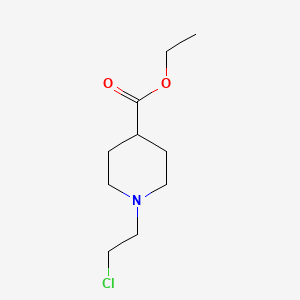

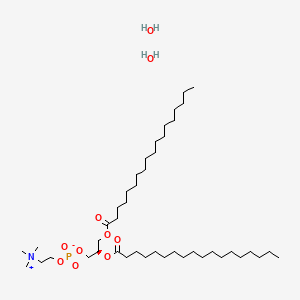

![molecular formula C23H29NO4 B580089 (2R,4R)-5-(Biphenyl-4-yl)-4-[(tert-butoxycarbonyl)amino]-2-methylpentanoic acid CAS No. 1012341-56-8](/img/structure/B580089.png)

(2R,4R)-5-(Biphenyl-4-yl)-4-[(tert-butoxycarbonyl)amino]-2-methylpentanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,4R)-5-(Biphenyl-4-yl)-4-[(tert-butoxycarbonyl)amino]-2-methylpentanoic acid, also known as Boc-L-phenylalanine, is an important amino acid derivative that has been widely used in scientific research. It is a white crystalline powder that is soluble in water, ethanol, and methanol. Boc-L-phenylalanine is commonly used in the synthesis of peptides and proteins due to its ability to protect the amino group of the phenylalanine residue.

Scientific Research Applications

1. Role in Stereoselective Synthesis of Amino Acids

The compound has been explored as a precursor in the stereoselective synthesis of amino acids, such as trans-4-methylproline. The hydrogenation of similar structures has shown promising results in obtaining specific cis/trans ratios, crucial for the synthesis of certain amino acids (Nevalainen & Koskinen, 2001). Furthermore, the synthesis route involving similar compounds with hexahydrobenzoxazolidinones has demonstrated practicality in asymmetric synthesis of β2-amino acids, indicating the compound's potential role in producing a variety of enantioenriched amino acids (Reyes-Rangel et al., 2008).

2. Involvement in Diastereoselective Alkylation

The compound's structural analogs have been involved in diastereoselective alkylation processes, crucial for synthesizing fluorinated α-amino acids. These processes are instrumental in understanding the reactivity and selectivity of enolate alkylations in the presence of various additives (Laue et al., 2000).

3. Role in Divergent Synthesis

Structures bearing resemblance to the compound have been used in divergent synthesis, leading to a variety of products depending on the choice of solvents and temperatures. This highlights the compound's potential in complex chemical reactions and the formation of different product types through mechanisms like stereospecific cycloaddition (Rossi et al., 2007).

properties

IUPAC Name |

(2R,4R)-2-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(4-phenylphenyl)pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29NO4/c1-16(21(25)26)14-20(24-22(27)28-23(2,3)4)15-17-10-12-19(13-11-17)18-8-6-5-7-9-18/h5-13,16,20H,14-15H2,1-4H3,(H,24,27)(H,25,26)/t16-,20-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNELJETWNMPEEH-OXQOHEQNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)OC(C)(C)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C[C@H](CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)OC(C)(C)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R)-2-[[6-[2-[(2,6-Dichlorobenzyl)oxy]ethoxy]hexyl]aMino]-1-(2,2-diMethyl-4H-1,3-benzodioxin-6-yl)ethanol](/img/structure/B580009.png)

![3,4-Dihydro-1H-benzo[c][1,2]oxaborinin-1-ol](/img/structure/B580017.png)

![1-(Benzo[b]thiophen-4-yl)piperazine hydrochloride](/img/structure/B580018.png)